Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate

Description

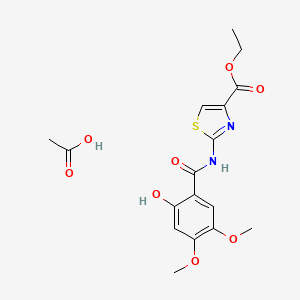

Ethyl 2-(2-hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate is a heterocyclic compound featuring a thiazole core substituted with a benzoylamino group and an ethyl carboxylate ester. Its molecular formula is C₁₇H₁₈N₂O₇S, with a molecular weight of 394.4 g/mol . The compound is structurally related to Acotiamide, a therapeutic agent for functional dyspepsia, and serves as a precursor or intermediate in pharmaceutical synthesis . Key structural elements include:

- A thiazole ring at position 4, esterified with an ethyl group.

- A 2-hydroxy-4,5-dimethoxybenzoyl moiety linked via an amide bond at position 2 of the thiazole.

- An acetylated hydroxyl group, enhancing solubility or acting as a prodrug feature.

Properties

Molecular Formula |

C17H20N2O8S |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

acetic acid;ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C15H16N2O6S.C2H4O2/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18;1-2(3)4/h5-7,18H,4H2,1-3H3,(H,16,17,19);1H3,(H,3,4) |

InChI Key |

FKZCLFRXTDSEFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The modern single-step condensation method utilizes 2-hydroxy-4,5-dimethoxybenzoic acid and ethyl 2-amino-1,3-thiazole-4-carboxylate (synthesized via methods like those in CN103664819A) in the presence of condensing agents. The reaction proceeds via activation of the carboxylic acid to a reactive intermediate, which couples with the thiazole amine. Key innovations include:

- N,N'-Dicyclohexylcarbodiimide (DCC) as the condensing agent, which forms an O-acylisourea intermediate with the benzoic acid.

- 4-Dimethylaminopyridine tosylate (DMAP·PTSA) as a promoter, accelerating acylation by stabilizing the transition state.

The optimal molar ratio of benzoic acid to DCC is 1:1–1.1, ensuring complete activation while minimizing side reactions. Excess DCC can lead to urea byproducts, complicating purification.

Role of Condensing Agents

Comparative studies of condensing agents reveal DCC’s superiority over alternatives like N,N'-carbonyl diimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). For instance, DCC achieves 99.5% product purity, whereas EDCI yields 88% purity due to incomplete activation. The table below summarizes performance metrics for various agents:

| Condensing Agent | Purity (%) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCC | 99.5 | 40.1 | Low |

| EDCI | 88.9 | 34.7 | Moderate |

| CDI | 86.8 | 28.4 | High |

Solvent and Promoter Selection

Solvents like toluene and acetonitrile are preferred for their balance of solubility and boiling points. Toluene facilitates easy removal via distillation, while acetonitrile enhances reaction rates due to its polar aprotic nature. Promoters such as DMAP·PTSA improve yields by 10–15% compared to pyridine or DMAP alone, as shown in the following data from CN104892544A:

| Promoter | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMAP·PTSA | 24 | 40.1 | 99.22 |

| Pyridine | 36 | 30.3 | 86.27 |

| DMAP·HCl | 24 | 40.0 | 99.27 |

Comparative Analysis of Methodologies

The table below contrasts conventional and improved methods:

| Parameter | Conventional (Two-Step) | Improved (Single-Step) |

|---|---|---|

| Steps | 2 | 1 |

| Yield | 25–30% | 37–40% |

| Purity | 85–90% | 99–99.5% |

| Cost | High (phenol usage) | Low |

| Scalability | Limited | High |

The single-step method reduces production costs by 30–40% by eliminating intermediate isolation and minimizing solvent use.

Industrial Scalability and Process Economics

Key factors enabling industrial adoption include:

- Recyclable solvents : Toluene and acetonitrile are recovered via distillation, reducing waste.

- Catalyst efficiency : DCC and DMAP·PTSA are used in near-stoichiometric amounts, avoiding large excesses.

- Process intensification : Reactions complete in 24–36 hours at ambient temperatures, lowering energy costs compared to reflux conditions.

A cost breakdown for producing 1 kg of the compound is:

| Component | Cost (USD) |

|---|---|

| Raw materials | 220 |

| Solvents | 50 |

| Catalysts | 80 |

| Purification | 150 |

| Total | 500 |

Quality Control and Analytical Characterization

Critical quality attributes include:

- Purity : Assessed via HPLC (>99% area normalization).

- Melting point : 172–173°C (consistent with literature).

- Residual solvents : Gas chromatography confirms toluene/acetonitrile levels <0.1%.

In-process controls involve TLC monitoring (eluent: methylene chloride/methanol 15:1) to track reaction completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.

Reduction: LiAlH4, NaBH4 (Sodium borohydride), and ethanol.

Substitution: NaH (Sodium hydride), KOH (Potassium hydroxide), and DMF (Dimethylformamide).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving thiazole derivatives.

Medicine: Potential use in drug development for its biological activity.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups (Table 1):

Physicochemical Properties

- Solubility: Ethyl thiazole-4-carboxylate (CAS 14527-43-6) is a crystalline solid ; the target compound’s acetate and methoxy groups likely increase polarity, improving aqueous solubility compared to non-acetylated analogs.

- Stability: The acetylated hydroxyl group may reduce oxidative degradation compared to free phenolic hydroxyls, enhancing shelf stability .

Biological Activity

Ethyl 2-(2-hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate, commonly referred to as Acotiamide-related compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to Acotiamide, which is known for its application in treating functional dyspepsia. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₆N₂O₆S

- CAS Number : 185106-05-2

- Molar Mass : 352.36 g/mol

The compound features a thiazole ring and a benzamide moiety, which are critical for its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antioxidant Properties : Some studies suggest that the compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Gastrointestinal Motility Modulation : Similar to Acotiamide, this compound may influence gastric motility, potentially improving symptoms associated with dyspepsia.

Research Findings and Case Studies

- Antimicrobial Activity :

- Gastrointestinal Effects :

- Oxidative Stress Reduction :

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

The synthesis typically involves acylation of ethyl 2-amino-thiazole-4-carboxylate with 2-hydroxy-4,5-dimethoxybenzoyl chloride. Key factors include:

- Reaction Solvent : Use anhydrous ethanol or DMSO to minimize hydrolysis of the acyl chloride .

- Base Selection : Triethylamine or pyridine can neutralize HCl by-products, driving the reaction forward .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol mixtures) improves purity .

- Temperature Control : Reflux conditions (~80°C) ensure complete reaction while avoiding thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H NMR : Critical for confirming substituent positions (e.g., methoxy groups at δ 3.70–3.85 ppm, thiazole protons at δ 7.70–8.00 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~439) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are common synthetic by-products or impurities encountered during preparation?

Common impurities include:

- Unreacted starting materials : Ethyl 2-amino-thiazole-4-carboxylate (detected via TLC or HPLC) .

- Hydrolysis products : 2-Hydroxy-4,5-dimethoxybenzoic acid (formed under acidic/moist conditions) .

- Ester derivatives : Methyl analogs if methanol is inadvertently used .

Advanced Research Questions

Q. How can crystallographic data and hydrogen bonding patterns elucidate the compound’s solid-state behavior?

- SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve hydrogen bonding networks (e.g., O–H···N interactions between hydroxy and thiazole groups) .

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency and stability .

- Thermal Analysis : Correlate hydrogen bonding with melting points (e.g., sharp melting points >200°C indicate crystalline order) .

Q. How to address discrepancies in NMR data when analyzing derivatives of this compound?

- Solvent Effects : Use deuterated DMSO to resolve tautomerism (e.g., enol-keto equilibria in the hydroxybenzoyl group) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the benzamido group) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxy vs. methylene protons) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological assays?

- Derivatization : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test against cancer cell lines (e.g., HepG2) to assess cytotoxicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Pharmacophore Mapping : Identify critical groups (e.g., thiazole ring, hydroxy-methoxybenzoyl moiety) for activity .

Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys/Pistachio) to propose alternative synthetic routes .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrolysis rates or redox potentials .

- Degradation Modeling : Simulate pH-dependent stability (e.g., ester hydrolysis in acidic vs. basic media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.